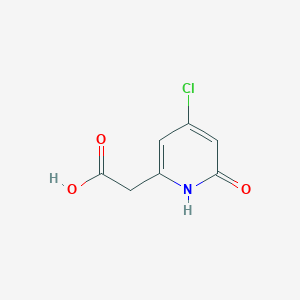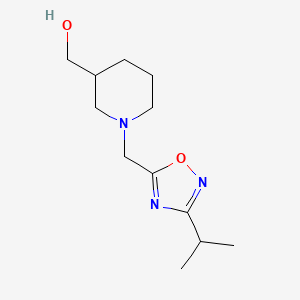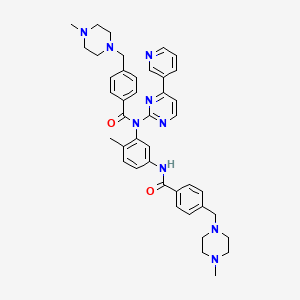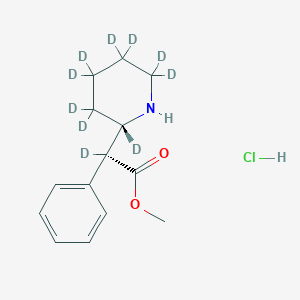
(4-Chloro-6-hydroxypyridin-2-YL)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Chloro-6-hydroxypyridin-2-YL)acetic acid is a chemical compound with the molecular formula C7H6ClNO3 and a molecular weight of 187.58 g/mol . This compound is characterized by the presence of a chloro group at the 4th position, a hydroxyl group at the 6th position, and an acetic acid moiety attached to the 2nd position of the pyridine ring. It is primarily used in research and development settings and is not intended for human use .
Preparation Methods
The synthesis of (4-Chloro-6-hydroxypyridin-2-YL)acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloro-2,6-dihydroxypyridine.
Reaction Conditions:
Deprotection: The protecting group is then removed to yield the final product, this compound.
Chemical Reactions Analysis
(4-Chloro-6-hydroxypyridin-2-YL)acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under appropriate conditions.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form corresponding derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(4-Chloro-6-hydroxypyridin-2-YL)acetic acid has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a tool for studying enzyme-catalyzed reactions involving pyridine derivatives.
Medicine: Research is ongoing to explore its potential as a precursor for developing new pharmaceutical agents.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-Chloro-6-hydroxypyridin-2-YL)acetic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and chloro groups on the pyridine ring allow it to participate in various biochemical reactions, potentially inhibiting or activating specific enzymes. The acetic acid moiety can also interact with cellular components, influencing metabolic pathways.
Comparison with Similar Compounds
(4-Chloro-6-hydroxypyridin-2-YL)acetic acid can be compared with other similar compounds, such as:
4-Chloro-2,6-dihydroxypyridine: Lacks the acetic acid moiety, making it less versatile in certain reactions.
6-Hydroxy-2-pyridinecarboxylic acid:
2-Chloro-6-hydroxybenzoic acid: Contains a benzene ring instead of a pyridine ring, leading to different chemical properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which allows it to participate in a wide range of chemical and biochemical reactions.
Properties
Molecular Formula |
C7H6ClNO3 |
|---|---|
Molecular Weight |
187.58 g/mol |
IUPAC Name |
2-(4-chloro-6-oxo-1H-pyridin-2-yl)acetic acid |
InChI |
InChI=1S/C7H6ClNO3/c8-4-1-5(3-7(11)12)9-6(10)2-4/h1-2H,3H2,(H,9,10)(H,11,12) |
InChI Key |
LNASLAVYRYLXFY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(NC1=O)CC(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![6-~{Tert}-butyl-8-fluoranyl-2-[2-(hydroxymethyl)-3-[1-methyl-5-[(5-morpholin-4-ylcarbonylpyridin-2-yl)amino]-6-oxidanylidene-pyridazin-3-yl]phenyl]phthalazin-1-one](/img/structure/B13444270.png)

![(8S,11R,13S,14S,17S)-3'-(difluoromethylidene)-11-[4-(furan-3-yl)phenyl]-13-methylspiro[1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-17,2'-oxolane]-3-one](/img/structure/B13444292.png)






![7,8,9,12,13,14,20,28,29,30,33,34,35-Tridecahydroxy-3,18,21,24,39-pentaoxaheptacyclo[20.17.0.02,19.05,10.011,16.026,31.032,37]nonatriaconta-5,7,9,11,13,15,26,28,30,32,34,36-dodecaene-4,17,25,38-tetrone](/img/structure/B13444345.png)
